molecular formula C17H15FN2O3 B2918404 2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol CAS No. 879478-36-1

2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol

Cat. No.: B2918404
CAS No.: 879478-36-1
M. Wt: 314.316
InChI Key: ZSHCFIVVHFVOHS-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol is an organic compound that features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a fluorophenol group. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the compound’s properties, potential uses, and mechanisms of action. This could include computational studies, experimental studies, and potentially even clinical trials if the compound is intended to be used as a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The fluorophenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol is unique due to the presence of both a pyrazole ring and a fluorophenol group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-22-16-6-3-10(7-17(16)23-2)13-9-14(20-19-13)12-8-11(18)4-5-15(12)21/h3-9,21H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHCFIVVHFVOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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